2,4-Dichloro-3-(chloromethyl)-6-methylpyridine CAS number
2,4-Dichloro-3-(chloromethyl)-6-methylpyridine CAS number
An in-depth technical analysis and methodological guide to the synthesis, reactivity, and pharmaceutical application of 2,4-Dichloro-3-(chloromethyl)-6-methylpyridine (CAS 929974-97-0).
As a Senior Application Scientist, I approach the utilization of highly functionalized pyridine derivatives not merely as a sequence of chemical transformations, but as a carefully orchestrated manipulation of electronic and steric environments. This whitepaper provides a comprehensive, self-validating framework for working with this critical alpha-alkylhetaryl halide building block.
Executive Summary & Chemical Identity
2,4-Dichloro-3-(chloromethyl)-6-methylpyridine is a densely functionalized heterocyclic organic compound[1]. Characterized by a pyridine core bearing three distinct chlorine environments (two aryl, one alkyl), it serves as a highly versatile electrophilic hub in medicinal chemistry. It is predominantly utilized in the synthesis of complex bicyclic heterocycles, such as pyrazolo[4,3-c]pyridines, which are critical pharmacophores in the development of plasma kallikrein inhibitors[2].
To establish a baseline for quality control and reaction stoichiometry, the quantitative physicochemical properties of the target compound and its direct precursors are summarized below.
Table 1: Physicochemical Profiling of the Synthetic Lineage
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Role in Workflow |
| 2,4-Dichloro-6-methylnicotinaldehyde | 91591-72-9 | C₇H₅Cl₂NO | 190.03 g/mol | Starting Material[3] |
| (2,4-Dichloro-6-methylpyridin-3-yl)methanol | 374800-25-6 | C₇H₇Cl₂NO | 192.04 g/mol | Intermediate[4] |
| 2,4-Dichloro-3-(chloromethyl)-6-methylpyridine | 929974-97-0 | C₇H₆Cl₃N | 210.49 g/mol | Target Alkyl Halide [5] |
Mechanistic Pathway & Synthesis Strategy
The synthesis of 2,4-Dichloro-3-(chloromethyl)-6-methylpyridine relies on a robust, two-step functional group interconversion starting from the commercially available 2,4-dichloro-6-methylnicotinaldehyde. The causality behind this specific sequence is rooted in chemoselectivity: the aldehyde must be reduced to a primary alcohol without hydrodehalogenating the sensitive aryl chlorides, followed by a controlled chlorination that avoids ring degradation.
Figure 1: Two-step synthetic workflow from nicotinaldehyde to the target chloromethylpyridine.
Protocol 1: Chemoselective Reduction to (2,4-Dichloro-6-methylpyridin-3-yl)methanol
Causality: Sodium borohydride ( NaBH4 ) is selected over stronger hydrides (like LiAlH4 ) because it provides the exact thermodynamic driving force required to reduce the aldehyde while leaving the electron-deficient pyridine ring and the C2/C4 aryl chlorides intact.
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Initialization: Charge a flame-dried round-bottom flask with 2,4-dichloro-6-methylnicotinaldehyde (1.0 eq) and anhydrous methanol (0.2 M concentration).
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Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: The reduction is exothermic; maintaining 0 °C suppresses the formation of des-chloro byproducts.
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Reagent Addition: Add NaBH4 (1.2 eq) portion-wise over 15 minutes.
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Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour under a nitrogen atmosphere.
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Quenching & Isolation: Quench the remaining hydride by slowly adding saturated aqueous NH4Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the intermediate alcohol (CAS 374800-25-6) as a solid[6].
Protocol 2: Chlorination via Thionyl Chloride
Causality: Thionyl chloride ( SOCl2 ) is the optimal reagent for this transformation. It converts the primary alcohol into a highly reactive chlorosulfite intermediate, which subsequently collapses via an SN2 mechanism to yield the alkyl chloride. The byproducts ( SO2 and HCl ) are gaseous, ensuring a self-purifying reaction matrix.
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Initialization: Dissolve the intermediate (2,4-dichloro-6-methylpyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.15 M.
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Thermal Control: Cool the solution to 0 °C under an inert nitrogen atmosphere.
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Reagent Addition: Add SOCl2 (1.5 eq) dropwise via a syringe. Rationale: Dropwise addition controls the evolution of acidic gases and prevents localized heating.
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Propagation: Warm the reaction to room temperature and stir for 2 to 3 hours. Reaction progress should be monitored via TLC or LC-MS.
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Workup: Concentrate the mixture under reduced pressure to strip off the DCM and excess SOCl2 . Co-evaporate twice with toluene to ensure complete removal of residual HCl .
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Final Yield: The resulting crude material can be purified via short-pad silica gel chromatography (Hexanes/EtOAc) to isolate pure 2,4-Dichloro-3-(chloromethyl)-6-methylpyridine (CAS 929974-97-0).
Structural Reactivity & Application in Drug Development
The true value of 2,4-Dichloro-3-(chloromethyl)-6-methylpyridine lies in its programmable reactivity. As an application scientist designing synthetic routes for novel therapeutics, I leverage the distinct electronic and steric properties of its three electrophilic sites.
The C3 -chloromethyl group is an aliphatic electrophile, making it highly susceptible to rapid SN2 displacement by nucleophiles (e.g., amines, hydrazines). Conversely, the C2 and C4 chlorides are sp2 -hybridized aryl halides. They are activated toward Nucleophilic Aromatic Substitution ( SNAr ) by the electron-withdrawing pyridine nitrogen. However, the C4 -position is generally more accessible and electronically favored for initial SNAr following C3 -alkylation[2].
Figure 2: Programmable reactivity logic for heterocycle construction.
Case Study: Synthesis of Plasma Kallikrein Inhibitors
In the development of heteroaryl inhibitors of plasma kallikrein (a critical target for hereditary angioedema), this compound is reacted with hydrazine hydrate. The primary amine of hydrazine first attacks the C3 -chloromethyl group ( SN2 ). The resulting intermediate is perfectly positioned for the secondary amine to execute an intramolecular SNAr at the C4 -chloro position, rapidly closing the ring to form a 4-chloro-6-methyl-2H-pyrazolo[4,3-c]pyridine core[7]. This self-validating cascade reaction is a hallmark of efficient drug design.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized 2,4-Dichloro-3-(chloromethyl)-6-methylpyridine, rigorous analytical validation is required. A self-validating protocol relies on orthogonal techniques: Nuclear Magnetic Resonance (NMR) to confirm structural connectivity and Mass Spectrometry (MS) to verify the isotopic signature of the tri-chlorinated species.
Table 2: Expected Analytical Signatures for Quality Control
| Analytical Technique | Target Signal / Signature | Diagnostic Interpretation |
| ¹H NMR (CDCl₃) | Singlet, ~4.75 ppm (2H) | Confirms the presence of the −CH2Cl group at C3 . |
| ¹H NMR (CDCl₃) | Singlet, ~7.20 ppm (1H) | Confirms the isolated aromatic proton at the C5 position. |
| ¹H NMR (CDCl₃) | Singlet, ~2.55 ppm (3H) | Confirms the methyl group at the C6 position. |
| ESI-MS (Positive) | m/z ~211, 213, 215, 217 | Characteristic isotopic cluster (approx. 27:27:9:1 ratio) confirming the presence of three chlorine isotopes ( 35Cl / 37Cl ) in the [M+H]+ ion. |
By adhering strictly to these analytical benchmarks, researchers can guarantee the purity of the intermediate before committing it to complex, late-stage cross-coupling or cyclization workflows.
References
- CymitQuimica. "CAS 929974-97-0: 2,4-Dichloro-3-(chloromethyl)-6-methylpyridine." CymitQuimica Catalog.
- ChemicalBook. "929974-97-0 CAS MSDS (2,4-DICHLORO-3-(CHLOROMETHYL)-6-METHYLPYRIDINE)." ChemicalBook Database.
- BLD Pharm. "91591-72-9 | 2,4-Dichloro-6-methylnicotinaldehyde." BLD Pharm Product Data.
- Sigma-Aldrich. "(2,4-Dichloro-6-methylpyridin-3-yl)methanol | CAS 374800-25-6." Sigma-Aldrich Materials.
- Synblock. "CAS 374800-25-6 | (2,4-Dichloro-6-methylpyridin-3-YL)methanol." Synblock Chemical Database.
- WIPO (PCT). "WO2022197758A1 - Heteroaryl inhibitors of plasma kallikrein." Google Patents.
Sources
- 1. CAS 929974-97-0: 2,4-Dichloro-3-(chloromethyl)-6-methylpyr… [cymitquimica.com]
- 2. WO2022197758A1 - Heteroaryl inhibitors of plasma kallikrein - Google Patents [patents.google.com]
- 3. 91591-72-9|2,4-Dichloro-6-methylnicotinaldehyde|BLD Pharm [bldpharm.com]
- 4. (2,4-Dichloro-6-methylpyridin-3-yl)methanol | 374800-25-6 [sigmaaldrich.com]
- 5. 929974-97-0 CAS MSDS (2,4-DICHLORO-3-(CHLOROMETHYL)-6-METHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. CAS 374800-25-6 | (2,4-Dichloro-6-methylpyridin-3-YL)methanol - Synblock [synblock.com]
- 7. WO2022197758A1 - Heteroaryl inhibitors of plasma kallikrein - Google Patents [patents.google.com]
